molecular formula C17H27BrN2O2 B12722269 4-Carboxy-1-methyl-1-(3-phenylpropyl)piperazinium bromide ethyl ester CAS No. 109820-89-5

4-Carboxy-1-methyl-1-(3-phenylpropyl)piperazinium bromide ethyl ester

Katalognummer: B12722269
CAS-Nummer: 109820-89-5
Molekulargewicht: 371.3 g/mol
InChI-Schlüssel: XNITYANFRWDLIG-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Carboxy-1-methyl-1-(3-phenylpropyl)piperazinium bromide ethyl ester is a complex organic compound with a unique structure that includes a piperazine ring substituted with a carboxyl group, a methyl group, and a phenylpropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxy-1-methyl-1-(3-phenylpropyl)piperazinium bromide ethyl ester typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.

    Substitution Reactions: Introduction of the carboxyl, methyl, and phenylpropyl groups through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxyl group with ethyl bromide under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Carboxy-1-methyl-1-(3-phenylpropyl)piperazinium bromide ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

4-Carboxy-1-methyl-1-(3-phenylpropyl)piperazinium bromide ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Carboxy-1-methyl-1-(3-phenylpropyl)piperazinium bromide ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Carboxy-1-methyl-1-(3-phenylpropyl)piperazine: Lacks the bromide and ethyl ester groups.

    1-Methyl-1-(3-phenylpropyl)piperazine: Lacks the carboxyl group.

    4-Carboxy-1-methylpiperazine: Lacks the phenylpropyl group.

Uniqueness

4-Carboxy-1-methyl-1-(3-phenylpropyl)piperazinium bromide ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

109820-89-5

Molekularformel

C17H27BrN2O2

Molekulargewicht

371.3 g/mol

IUPAC-Name

ethyl 4-methyl-4-(3-phenylpropyl)piperazin-4-ium-1-carboxylate;bromide

InChI

InChI=1S/C17H27N2O2.BrH/c1-3-21-17(20)18-11-14-19(2,15-12-18)13-7-10-16-8-5-4-6-9-16;/h4-6,8-9H,3,7,10-15H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

XNITYANFRWDLIG-UHFFFAOYSA-M

Kanonische SMILES

CCOC(=O)N1CC[N+](CC1)(C)CCCC2=CC=CC=C2.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.